molecular formula C9H5BrO2 B1528966 3-Bromo-benzofuran-5-carbaldehyde CAS No. 578028-25-8

3-Bromo-benzofuran-5-carbaldehyde

Cat. No. B1528966
CAS RN: 578028-25-8
M. Wt: 225.04 g/mol
InChI Key: PWQOMNPTXJBYIY-UHFFFAOYSA-N
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Description

3-Bromo-benzofuran-5-carbaldehyde is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C9H5BrO2 . The InChI code is 1S/C9H5BrO2/c10-8-5-12-9-2-1-6 (4-11)3-7 (8)9/h1-5H .

Scientific Research Applications

Synthesis of Novel Heterocycles

3-Bromo-benzofuran-5-carbaldehyde is utilized as a key intermediate in the synthesis of novel heterocycles. For instance, Baashen et al. (2017) described a simple procedure using 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, a closely related compound, for synthesizing a series of novel heterocycles. These heterocycles were obtained through facile reactions with various compounds, highlighting the versatility of benzofuran derivatives in creating complex structures with potential biological activities (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Coordination Reactions and Complex Formation

Another application is in coordination chemistry, where benzofuran derivatives serve as ligands for metal complexes. Mojumdar et al. (2009) explored the synthesis and coordination reactions of benzofuran derivatives, leading to the creation of complexes with potential for catalysis and material science applications. The study underscores the compound's utility in developing new materials with unique properties (Mojumdar, Šimon, & Krutošíková, 2009).

Green Chemistry Applications

The compound also finds applications in green chemistry, where it contributes to the development of more sustainable and environmentally friendly chemical processes. For example, Li et al. (2015) demonstrated the use of ionic liquids for promoting C-H bond oxidant cross-coupling reactions, offering a greener alternative to traditional synthesis methods. This approach not only reduces the environmental impact but also improves the efficiency of chemical transformations (Li, Liu, Zhang, Sun, Wang, & Liu, 2015).

Antimicrobial Activity Screening

Kumari et al. (2019) synthesized benzofuran aryl ureas and carbamates, starting from a compound similar to this compound, and screened them for antimicrobial activities. Their work illustrates the potential of benzofuran derivatives in the development of new antimicrobial agents, showcasing the broader implications of these compounds in pharmaceutical research (Kumari, Mathada, Kumar, Suda, & Basavaraja, 2019).

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Newly isolated natural products with complex structures are being studied, characterized, and screened for possible biological activities . The development of promising compounds with target therapy potentials and little side effects is the main goal of medical researchers .

Biochemical Analysis

Biochemical Properties

3-Bromo-benzofuran-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzofuran derivatives, including this compound, have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . These interactions highlight the compound’s potential in modulating biochemical pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Benzofuran derivatives, including this compound, have demonstrated anticancer activity against human ovarian cancer cell lines . This compound’s ability to modulate gene expression and cellular metabolism underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interactions with enzymes and proteins can alter their activity, resulting in downstream effects on cellular processes . Understanding these molecular mechanisms is crucial for developing targeted therapies and elucidating the compound’s biochemical properties.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that benzofuran derivatives can exhibit threshold effects, with low doses potentially providing therapeutic benefits and high doses leading to toxic or adverse effects . Understanding the dosage effects of this compound is crucial for determining its safety and efficacy in preclinical and clinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its biochemical properties and potential therapeutic applications

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with transporters and binding proteins that influence its localization and accumulation . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

properties

IUPAC Name

3-bromo-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrO2/c10-8-5-12-9-2-1-6(4-11)3-7(8)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWQOMNPTXJBYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726783
Record name 3-Bromo-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

578028-25-8
Record name 3-Bromo-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dibromo-2,3-dihydro-1-benzofuran-5-carbaldehyde (10 g) in dry ethanol (25 mL) was added a solution of KOH in dry ethanol (14 mL) and refluxed at 70° C. for 2 h. The reaction mixture was cooled, diluted with water and extracted with EtOAc (3×50 mL). The organic layer was washed with water, brine and dried. The solvent was removed under vacuum and the residue was purified by flash chromatography (PetEther/EtOAc 99.5/0.5) to give the title compound as a pale yellow solid (3.3 g, 45%). 1H NMR (DMSO-d6, 300 MHz) δ 10.12 (s, 1H), 8.47 (s, 1H), 8.14 (d, 1H, J=1.5 Hz), 7.97 (dd, 1H, J=8.6, 1.5 Hz), 7.87 (d, 1H, J=8.6 Hz).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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